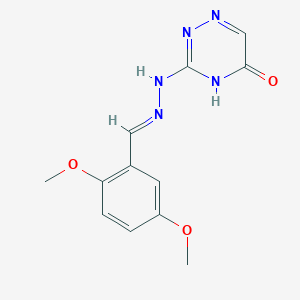![molecular formula C9H8N4O4 B6057447 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol](/img/structure/B6057447.png)
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol, also known as MNTP, is a chemical compound that has been widely used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol is not fully understood, but it is believed to interact with proteins through a covalent bond formation. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been shown to bind to the active site of enzymes, thereby inhibiting their activity. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and increasing the production of reactive oxygen species.
Biochemical and Physiological Effects
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the detection of reactive oxygen species. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several advantages for lab experiments, including its stability, water solubility, and low toxicity. However, 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has some limitations, including its limited availability and high cost.
Zukünftige Richtungen
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several potential future directions, including its use as a photoaffinity label for the study of protein-protein interactions, as a fluorescent probe for the detection of reactive oxygen species, and as a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol may also have potential therapeutic applications in the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol and its potential applications in various fields of science.
Conclusion
In conclusion, 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol is a chemical compound that has been widely used in scientific research for its various applications. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol can be synthesized through a reaction between 3-hydroxyphenol and 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been used in various scientific research applications, including as a photoaffinity label, a fluorescent probe, and a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has several advantages for lab experiments, including its stability, water solubility, and low toxicity. However, further research is needed to fully understand the mechanism of action of 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol and its potential applications in various fields of science.
Synthesemethoden
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol can be synthesized through a reaction between 3-hydroxyphenol and 1-methyl-3-nitro-1H-1,2,4-triazole in the presence of a base. The reaction yields 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol as a yellow solid with a melting point of 156-158°C.
Wissenschaftliche Forschungsanwendungen
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has been used in various scientific research applications, including as a photoaffinity label for the study of protein-protein interactions, as a fluorescent probe for the detection of reactive oxygen species, and as a potential anticancer agent. 3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol has also been used in the development of new materials, such as polymer-based sensors and nanocomposites.
Eigenschaften
IUPAC Name |
3-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O4/c1-12-9(10-8(11-12)13(15)16)17-7-4-2-3-6(14)5-7/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZRJLPDJVESRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=CC=CC(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dimethoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6057364.png)
![2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6057374.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
![5,5-dimethyl-2-({[2-(4-morpholinyl)ethyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6057400.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-N'-phenylurea](/img/structure/B6057411.png)

![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)

![4-(isopropylamino)-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6057433.png)
![1-(2-methylphenyl)-4-{1-[4-(1H-tetrazol-1-yl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B6057448.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B6057453.png)
![5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6057462.png)